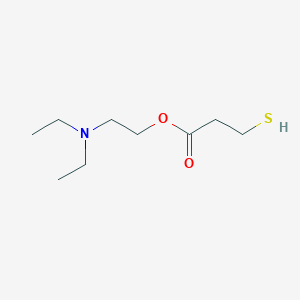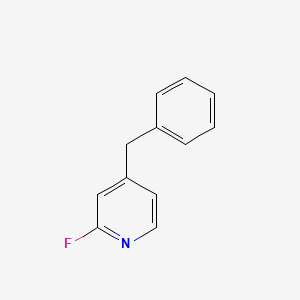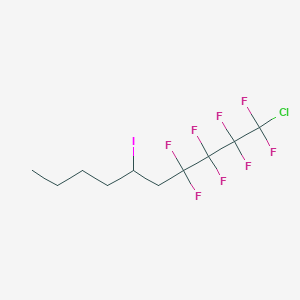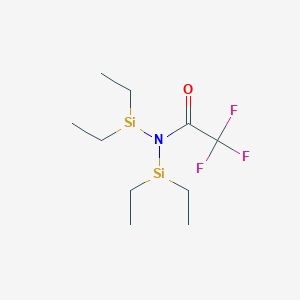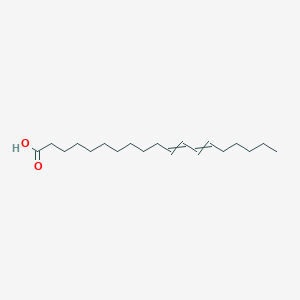![molecular formula C15H14OSe B14320475 3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran CAS No. 111191-89-0](/img/structure/B14320475.png)
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of selenium in its structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with phenylselenenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and exhibit similar biological activities, such as anticancer properties.
Selenium-containing Azoles: These compounds are known for their pharmacological activities and are used in drug design.
Uniqueness
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran is unique due to its specific structure, which combines the benzofuran moiety with a phenylselanyl group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
111191-89-0 |
|---|---|
Fórmula molecular |
C15H14OSe |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
3-(phenylselanylmethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14OSe/c1-2-6-13(7-3-1)17-11-12-10-16-15-9-5-4-8-14(12)15/h1-9,12H,10-11H2 |
Clave InChI |
UHQVTNATTFWKRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2O1)C[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
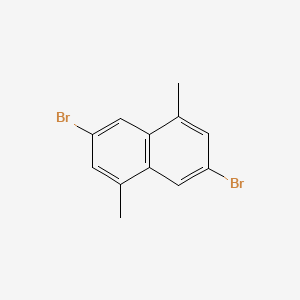
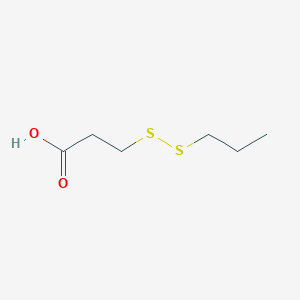
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
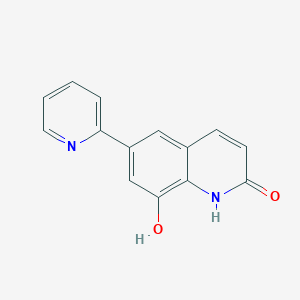
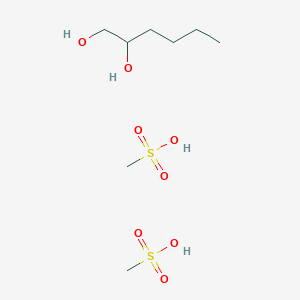
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
